molecular formula C21H19N3O3S B2839776 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide CAS No. 903286-79-3

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide

Cat. No. B2839776
CAS RN: 903286-79-3
M. Wt: 393.46
InChI Key: XVVIXCUVJPWWHJ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a multi-targeted agent that inhibits histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with similar structures have been explored for their bioactive potential. For example, derivatives of thiophene combined with nitrobenzamide structures have demonstrated significant antibacterial activity (Mir & Mulwad, 2009). Additionally, such compounds have been assessed for anticonvulsant properties, showing promise in comparison to classic drugs for seizure management (Sych et al., 2018).

Material Science Applications

In the realm of material sciences, thiophene derivatives have been synthesized and characterized for their electrochemical and fluorescent properties, indicating potential use in electronic and photonic devices. For instance, fluorescent nitrobenzoyl polythiophenes have been developed, showing distinct electrochemical behavior and fluorescence, which could be leveraged in sensing and display technologies (Coelho et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, quality control methods for compounds with thiadiazole and nitrobenzamide components have been developed, encompassing techniques such as chromatography and spectrophotometry for identification, impurity determination, and quantitative analysis. This underlines the importance of these compounds in pharmaceutical development and the necessity for rigorous quality assessment (Sych et al., 2018).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-21(16-7-2-4-9-18(16)24(26)27)22-14-19(20-10-5-13-28-20)23-12-11-15-6-1-3-8-17(15)23/h1-10,13,19H,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVIXCUVJPWWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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